9-Bromo-2-(4-chlorophenyl)-5-ethyl-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine class, characterized by a fused heterocyclic core with bromine, chlorine, ethyl, and methoxy substituents. Its molecular structure confers unique physicochemical properties, including moderate lipophilicity (due to the ethyl group) and electronic effects from halogen and methoxy groups. While its exact biological targets are under investigation, analogs within this class exhibit antimicrobial, anticancer, and anti-inflammatory activities .
Properties
Molecular Formula |
C19H18BrClN2O2 |
|---|---|
Molecular Weight |
421.7 g/mol |
IUPAC Name |
9-bromo-2-(4-chlorophenyl)-5-ethyl-7-methoxy-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C19H18BrClN2O2/c1-3-18-23-16(10-15(22-23)11-4-6-13(21)7-5-11)14-8-12(20)9-17(24-2)19(14)25-18/h4-9,16,18H,3,10H2,1-2H3 |
InChI Key |
NNJNUAGMWFUVJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=C(O1)C(=CC(=C4)Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-2-(4-chlorophenyl)-5-ethyl-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.
Substitution reactions: The chlorophenyl, ethyl, and methoxy groups are introduced through various substitution reactions, often involving Grignard reagents or other organometallic compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-2-(4-chlorophenyl)-5-ethyl-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine atoms, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a fully hydrogenated compound.
Scientific Research Applications
9-Bromo-2-(4-chlorophenyl)-5-ethyl-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 9-Bromo-2-(4-chlorophenyl)-5-ethyl-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms, along with the pyrazole and benzoxazine rings, allow for specific binding interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Impact of Substituents on Physicochemical Properties
- Ethyl vs. Methoxy : The ethyl group at position 5 increases lipophilicity (logP ~3.2), favoring membrane permeability, while methoxy at position 7 provides electron-donating effects, stabilizing charge-transfer interactions .
Biological Activity
The compound 9-Bromo-2-(4-chlorophenyl)-5-ethyl-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a member of the pyrazolo-benzoxazine family and exhibits potential biological activities that warrant comprehensive investigation. This article reviews its biological properties, focusing on its antitumor, antimicrobial, and anti-inflammatory effects based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a bromine atom, a chlorine atom, and a methoxy group, contributing to its unique pharmacological profile.
Antitumor Activity
Studies have shown that derivatives of benzoxazines and pyrazoles possess significant antitumor properties. The compound under review has been noted for its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : HepG2 (liver cancer), 769-P (renal cancer), and H2170 (lung cancer).
- Methodology : The MTT assay was employed to evaluate cell viability post-treatment with varying concentrations of the compound.
Table 1: Cytotoxicity Data for 9-Bromo-2-(4-chlorophenyl)-5-ethyl-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 15.6 |
| 769-P | 12.3 |
| H2170 | 18.4 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an effective antitumor agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. Initial findings suggest:
- Bacterial Strains : Staphylococcus aureus, Escherichia coli.
- Fungal Strains : Candida albicans.
Table 2: Antimicrobial Activity of the Compound
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate that the compound exhibits notable activity against both bacteria and fungi, suggesting its potential application in treating infections.
Anti-inflammatory Effects
In addition to its cytotoxic and antimicrobial activities, the compound has been investigated for anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Case Studies
A recent study published in PMC highlighted the synthesis of several benzoxazine derivatives and their biological evaluations. The study reported that modifications to the benzoxazine structure could enhance biological activity against specific cancer types and microbial strains .
Another case study focused on a series of pyrazole derivatives similar to the compound , revealing promising results in reducing tumor growth in animal models . These findings underscore the importance of structural variations in optimizing therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
